Due to the presence of two reactive bromomethyl groups, 1,3-Bis(bromomethyl)benzene can theoretically act as a cross-linking agent. Cross-linking agents are used to create bonds between molecules, often in polymers or biomolecules. However, there are safer and more efficient cross-linking agents available. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 3.1. Functional Groups ""]
The reactive bromomethyl groups could potentially be used as starting materials for further organic synthesis. However, similar to its use as a cross-linking agent, there are likely safer and more readily available alternatives for most synthetic applications.
1,3-Bis(bromomethyl)benzene is a severe skin and eye irritant. It can cause burns and permanent damage upon contact. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 8.1. Hazards Identification ""] This makes it a significant safety hazard for researchers handling the compound.
Due to the aforementioned hazards, the potential research applications of 1,3-Bis(bromomethyl)benzene are not well explored. Safer alternatives are generally preferred for most scientific research purposes.
1,3-Bis(bromomethyl)benzene, also known as α,α′-dibromo-m-xylene or m-xylylene dibromide, is an aromatic organic compound with the chemical formula C₈H₈Br₂. It is a colorless liquid at room temperature [].
The significance of 1,3-Bis(bromomethyl)benzene in scientific research is primarily related to its use as a crosslinking agent in the development of polymers.
The key feature of 1,3-Bis(bromomethyl)benzene's structure is the presence of a benzene ring (C₆H₆) with two bromomethyl (CH₂Br) groups attached at the 1st and 3rd positions (meta positions) of the ring []. This structure provides several notable aspects:
One common method for synthesizing 1,3-Bis(bromomethyl)benzene involves the bromination of m-xylene (1,3-dimethylbenzene) with a strong brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS).
C₆H₄(CH₃)₂ + 2Br₂ → C₆H₄(CH₂Br)₂ + 2HBr
1,3-Bis(bromomethyl)benzene is primarily used as a crosslinking agent in the formation of polymers. During this process, the reactive bromomethyl groups react with functional groups on polymer chains, forming covalent bonds and creating a more rigid and interconnected network. The specific reactions involved depend on the functional groups present in the polymer being crosslinked.
For example, it can react with amine (NH₂) groups on a polymer chain through a nucleophilic substitution reaction:
C₆H₄(CH₂Br)₂ + 2R-NH₂ → C₆H₄(CH₂-NR-)₂ + 2HBr (R = polymer chain)
Under high temperatures or upon exposure to strong light, 1,3-Bis(bromomethyl)benzene can decompose to release hydrogen bromide (HBr) and other byproducts [].
1,3-Bis(bromomethyl)benzene is primarily used as a crosslinking agent and doesn't possess a specific biological mechanism of action.
1,3-Bis(bromomethyl)benzene is a lachrymator (tear irritant) and can cause irritation to the eyes, skin, and respiratory system upon exposure []. It is also suspected to be a carcinogen (cancer-causing agent).
Corrosive;Irritant;Health Hazard